molecular formula C15H18N2O B2592340 N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide CAS No. 1267283-32-8

N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide

Cat. No. B2592340
M. Wt: 242.322
InChI Key: FIOHKNHNEHBMPB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide , also known by its chemical formula C~17~H~18~N~2~O , is a synthetic organic compound. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic pathway, it likely includes reactions such as acylation , cyanomethylation , and cyclization . Researchers have explored various methods to achieve efficient and high-yield synthesis.



Molecular Structure Analysis

The molecular structure of N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide consists of a benzene ring substituted with a cyclopentyl group and a cyanomethyl group . The amide functional group connects the benzene ring and the cyclopentyl moiety. The nitrile (cyanomethyl) group provides polarity and potential reactivity.



Chemical Reactions Analysis


  • Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.

  • Reduction : Reduction of the nitrile group can lead to the formation of an amine.

  • Substitution Reactions : The benzamide portion may participate in electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can provide insights into its purity.

  • Solubility : Understanding its solubility in different solvents is crucial for formulation and delivery.

  • Stability : Investigating its stability under various conditions (e.g., temperature, light, and pH) is essential.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is critical for safe handling and potential therapeutic use.

  • Environmental Impact : Consideration of environmental effects during synthesis, use, and disposal is essential.


Future Directions


  • Biological Studies : Further research should explore its interactions with biological targets.

  • Structure-Activity Relationship (SAR) : Investigate modifications to enhance potency or reduce toxicity.

  • Drug Development : Evaluate its potential as a drug candidate in specific disease contexts.


properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12-6-2-5-9-14(12)15(18)17(11-10-16)13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHKNHNEHBMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC#N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopentyl-2-methylbenzamide

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